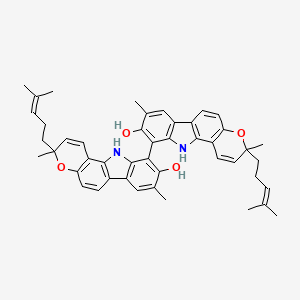
Bispyrafoline D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bispyrafoline D is a dimeric pyranocarbazole alkaloid isolated from the roots of Glycosmis stenocarpa. It is the first dimeric prenylated pyranocarbazole alkaloid with a 1,1’ type of linkage. The compound has been identified as a mixture of diastereomers with a dominant configuration at the axis of chirality .
Métodos De Preparación
Bispyrafoline D is typically isolated from the roots of Glycosmis stenocarpa. The isolation process involves the extraction of the roots using solvents such as hexane and dichloromethane, followed by chromatographic techniques to purify the compound . The structural characterization of bisisomahanine is supported by spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) data .
Análisis De Reacciones Químicas
Bispyrafoline D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bispyrafoline D has been studied for its potential inhibitory activity against soluble epoxide hydrolase (sEH). It has been identified as a potent inhibitor of sEH, with an IC50 value of 7.7 ± 1.2 µM . This inhibitory action represents mixed-type enzyme inhibition, making bisisomahanine a valuable compound in the study of enzyme inhibition and potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of bisisomahanine involves its interaction with soluble epoxide hydrolase. By inhibiting sEH, bisisomahanine affects the hydrolysis of epoxy fatty acids to their corresponding vicinal diols. This inhibition can modulate various biological processes, including inflammation and cell signaling pathways .
Comparación Con Compuestos Similares
Bispyrafoline D is similar to other carbazole-type compounds, such as isomahanine and murrayafoline-A. These compounds share structural similarities and exhibit similar biological activities. bisisomahanine’s unique dimeric structure and its potent inhibitory activity against sEH distinguish it from other related compounds .
Propiedades
Fórmula molecular |
C46H48N2O4 |
|---|---|
Peso molecular |
692.9 g/mol |
Nombre IUPAC |
10-[9-hydroxy-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-10-yl]-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3 |
Clave InChI |
VTFGIJSSZQHPNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C |
Sinónimos |
isisomahanine isomahanine mahanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















